molecular formula C10H8BrFN2O B13691386 3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol

3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B13691386
M. Wt: 271.09 g/mol
InChI Key: KXOOWEVTQVQPIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol is an organic compound that features a pyrazole ring substituted with bromine and fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol typically involves a multi-step process. One common method includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine substituents.

    Formation of Pyrazole Ring: The substituted phenyl ring is then reacted with hydrazine derivatives to form the pyrazole ring.

    Methylation: The final step involves methylation of the pyrazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups.

    Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine or fluorine atoms.

Mechanism of Action

The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine substituents enhance the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern and the presence of the pyrazole ring. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C10H8BrFN2O

Molecular Weight

271.09 g/mol

IUPAC Name

5-(5-bromo-2-fluorophenyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C10H8BrFN2O/c1-14-10(15)5-9(13-14)7-4-6(11)2-3-8(7)12/h2-5,13H,1H3

InChI Key

KXOOWEVTQVQPIW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N1)C2=C(C=CC(=C2)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.